molecular formula C12H11NO2 B155875 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- CAS No. 1694-01-5

1,4-Naphthalenedione, 2-methyl-3-(methylamino)-

Cat. No. B155875
CAS RN: 1694-01-5
M. Wt: 201.22 g/mol
InChI Key: WGCISMWFRZYHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 2-methyl-3-(methylamino)-, also known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its potential applications in various fields, such as biochemistry, pharmacology, and medicine. Menadione is a yellow crystalline powder that is soluble in organic solvents and slightly soluble in water.

Scientific Research Applications

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a substrate for the assay of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in the detoxification of xenobiotics and the protection of cells against oxidative stress. In pharmacology, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a prodrug for the synthesis of vitamin K, which is essential for blood coagulation and bone metabolism. In medicine, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- exerts its biological effects through several mechanisms, including the generation of reactive oxygen species (ROS), the induction of oxidative stress, and the modulation of cellular signaling pathways. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can undergo redox cycling, which leads to the production of ROS, such as superoxide anion and hydrogen peroxide. These ROS can cause oxidative damage to cellular macromolecules, such as DNA, proteins, and lipids, and trigger various cellular responses, such as apoptosis, inflammation, and autophagy. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates the cell cycle and cell survival.

Biochemical And Physiological Effects

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can inhibit the growth and proliferation of cancer cells, induce the differentiation and apoptosis of neuronal cells, and modulate the activity of enzymes and receptors. In vivo, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can improve the cognitive function and motor performance of animals, reduce the oxidative stress and inflammation in tissues, and enhance the immune response and wound healing.

Advantages And Limitations For Lab Experiments

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and reproducibility, its low cost and availability, and its versatility and compatibility with various assays and models. The limitations include its potential toxicity and mutagenicity, its narrow therapeutic window and dose-dependent effects, and its susceptibility to degradation and oxidation.

Future Directions

There are several future directions for the research on 1,4-Naphthalenedione, 2-methyl-3-(methylamino)-. These include the exploration of its potential applications in regenerative medicine, the development of its analogs and derivatives with improved efficacy and safety, the elucidation of its molecular targets and mechanisms of action, and the evaluation of its clinical efficacy and toxicity in human trials. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has the potential to become a promising therapeutic agent for the treatment of various diseases and disorders, and further research is needed to fully exploit its biological and medical potential.

Synthesis Methods

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can be synthesized by several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the reduction of 2-methyl-1,4-naphthoquinone with sodium borohydride, and the reaction of 2-methyl-1,4-naphthoquinone with dimethylamine. The most commonly used method is the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, which yields 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- with high purity and yield.

properties

CAS RN

1694-01-5

Product Name

1,4-Naphthalenedione, 2-methyl-3-(methylamino)-

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methyl-3-(methylamino)naphthalene-1,4-dione

InChI

InChI=1S/C12H11NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13H,1-2H3

InChI Key

WGCISMWFRZYHJR-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)NC

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)NC

synonyms

2-METHYL-3-METHYLAMINO-1,4-NAPHTHOQUINONE

Origin of Product

United States

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